molecular formula C11H13Cl2N B1429965 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 97429-95-3

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1429965
CAS RN: 97429-95-3
M. Wt: 230.13 g/mol
InChI Key: SPDVAUQNCUGMKN-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (4-CPT-HCl) is a synthetic compound commonly used in laboratory experiments and scientific research. It has a wide range of applications, from biochemical studies to physiological research, and is known for its ability to induce locomotor activity in rodents.

Scientific Research Applications

Environmental Impact and Degradation

Studies have assessed the impact of chlorophenols, which are structurally related to 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, on the aquatic environment. The research highlights the moderate toxic effects of chlorophenols like 2-chlorophenol on mammalian and aquatic life. It also points out the varying degrees of persistence and bioaccumulation potential of these compounds, depending on environmental conditions and the presence of adapted microflora capable of biodegrading these compounds (Krijgsheld & Gen, 1986). Additionally, the degradation of chlorophenols by zero valent iron and iron-based bimetallic systems is a critical area of research, indicating the efficiency of these systems in dechlorination, sorption, and co-precipitation of these compounds from the environment (Gunawardana, Singhal & Swedlund, 2011).

Chemical Processes and Toxicity Studies

Research has identified various sources of polychlorinated compounds and evaluated their presence in different environmental mediums. One study focused on the presence of polychlorinated dibenzothiophenes in sediments and explored the chemical processes leading to their formation, such as those involving sulfur-containing organic chemicals (Huntley et al., 1994). In another context, a study on municipal solid waste incineration examined chlorophenols as major precursors of dioxins in chemical and thermal processes, shedding light on the complex interactions and pathways involved in the formation of toxic compounds in the environment (Peng et al., 2016).

Biochemical Studies and Potential Medical Applications

Some derivatives of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine have been studied for their potential medical applications. For instance, research on MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound structurally similar to 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine, has provided insights into its neurotoxic effects and potential relevance in understanding the pathogenesis of Parkinson's disease (Tatton et al., 1999).

Furthermore, studies have explored the therapeutic potential of various compounds, including acacetin and its effects on conditions such as neuroinflammation and cardiac injury, offering a broader understanding of the biochemical pathways and potential therapeutic applications of compounds related to 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine (Singh et al., 2020).

properties

IUPAC Name

4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-5,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDVAUQNCUGMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

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